A Technical Guide to 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine: A Privileged Scaffold for Kinase Inhibition
A Technical Guide to 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine: A Privileged Scaffold for Kinase Inhibition
Introduction
The quest for novel therapeutic agents has identified certain molecular frameworks that consistently demonstrate bioactivity across multiple targets. These "privileged scaffolds" serve as foundational structures for the development of new drugs. The pyrrolo[2,1-f][1][2]triazine core is a prominent member of this class, distinguished by its unique bridged nitrogen heterocyclic system.[3] This scaffold is isosteric to the naturally occurring purine nucleus, allowing it to interact with a wide range of biological targets.[4] Its significance is highlighted by its presence in critical medicines, including the broad-spectrum antiviral drug Remdesivir and numerous kinase inhibitors developed for cancer therapy.[3]
This technical guide provides an in-depth examination of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , a key intermediate that leverages the therapeutic potential of this scaffold. We will explore its physicochemical properties, synthesis, and critical role as a versatile building block in the design of next-generation kinase inhibitors, offering researchers and drug development professionals a comprehensive resource for their work.
Part 1: Physicochemical Properties & Characterization
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a strategically functionalized derivative of the core pyrrolotriazine heterocycle. The bromine atom at the 7-position and the methylsulfanyl group at the 2-position serve as orthogonal chemical handles for extensive molecular elaboration, making it an exceptionally valuable precursor in medicinal chemistry.
Core Compound Data
| Property | Value | Source(s) |
| IUPAC Name | 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2]triazine | [1] |
| Synonyms | 7-Bromo-2-(methylthio)pyrrolo[2,1-f][1][2]triazine | [1] |
| CAS Number | 1233094-95-5 | [1] |
| Molecular Formula | C₇H₆BrN₃S | Calculated |
| Molecular Weight | 244.11 g/mol | Calculated |
| PubChem CID | 57416128 | [1] |
Molecular Structure
The structure consists of a fused pyrrole and 1,2,4-triazine ring system, forming the bicyclic core.
Caption: Retrosynthetic analysis for the target compound.
Exemplary Synthesis Protocol
The following protocol is a representative, multi-step procedure based on established methodologies for this chemical class. [3][5]The synthesis of 2-arylaminopyrrolo[2,1-f]triazines has been described starting from 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. [3] Step 1: N-Amination of a Pyrrole Precursor
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Rationale: This step is critical for introducing the N-N bond necessary for the subsequent triazine ring formation.
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Procedure: To a solution of a suitable starting pyrrole, such as methyl 5-bromopyrrole-2-carboxylate, in an anhydrous aprotic solvent (e.g., THF) at 0 °C under an inert atmosphere (N₂), add a strong base like sodium hydride (NaH, 1.2 eq).
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Stir the mixture for 30 minutes at 0 °C.
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Add an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine (1.1 eq), portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting N-aminated pyrrole intermediate by column chromatography.
Step 2: Triazine Ring Formation (Cyclization)
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Rationale: This step constructs the six-membered triazine ring through condensation with a C1 source, leading to the formation of the fused heterocyclic core.
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Procedure: Dissolve the N-aminated pyrrole intermediate from Step 1 in formamide.
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Heat the mixture to 160-170 °C and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.
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Cool the reaction mixture to room temperature and pour it into ice water.
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Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude pyrrolo[2,1-f]triazine product. Further purification can be achieved by recrystallization or chromatography.
(Note: The above protocol is illustrative. Specific reagents, solvents, and reaction conditions must be optimized for safety and yield based on laboratory-scale experiments.)
Part 3: Applications in Drug Discovery
The true value of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine lies in its capacity as a versatile scaffold for creating libraries of potential drug candidates, particularly kinase inhibitors.
A Scaffold for Kinase Inhibitors
The pyrrolo[2,1-f]triazine framework is a proven "hinge-binding" motif for protein kinases. It can mimic the adenine component of ATP, enabling it to occupy the ATP-binding site and inhibit kinase activity. Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases, including c-Met, VEGFR-2, and ALK. [4][6]
Strategic Diversification
The genius of this intermediate is its two distinct points of reactivity, allowing for controlled, sequential modifications.
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C7 Position (Bromine): The bromine atom is a prime handle for transition metal-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reacting with boronic acids/esters to form C-C bonds, introducing aryl or heteroaryl groups.
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Buchwald-Hartwig Amination: Reacting with amines to form C-N bonds, installing various substituted amine functionalities.
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C2 Position (Methylsulfanyl): The methylsulfanyl group can be easily modified to create a good leaving group.
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Oxidation: The sulfide can be oxidized to a sulfoxide or a sulfone (e.g., using m-CPBA or Oxone®).
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Nucleophilic Aromatic Substitution (SₙAr): The resulting methylsulfinyl or methylsulfonyl group is an excellent leaving group, allowing for the introduction of nucleophiles, most commonly anilines, to generate 2-anilino-pyrrolo[2,1-f]triazine derivatives—a common feature in many kinase inhibitors. [5]
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Caption: Diversification pathways from the core intermediate.
Conclusion
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its synthesis provides access to a privileged scaffold, while its dual functional handles—the bromine atom and the methylsulfanyl group—offer chemists a robust platform for generating diverse molecular architectures. The proven success of the pyrrolotriazine core in targeting protein kinases underscores the immense potential of this intermediate in developing novel therapeutics for oncology and beyond. As research continues, this versatile building block will undoubtedly play a central role in the synthesis of the next generation of targeted medicines.
References
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